Ethyl 2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)acetate is a heterocyclic compound with the molecular formula C15H16N2O3S and a molecular weight of 304.36 g/mol. This compound is known for its utility in research and development, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)acetate typically involves the reaction of 4-(4-methoxyphenyl)pyrimidine-2-thiol with ethyl bromoacetate under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)acetate is utilized in several scientific research areas:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its neuroprotective and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)acetate involves its interaction with various molecular targets. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum (ER) stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methoxyphenylacetate: Similar in structure but lacks the pyrimidine ring.
4-(4-methoxyphenyl)pyrimidine-2-thiol: Precursor in the synthesis of Ethyl 2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)acetate.
2-thio-containing pyrimidines: Share the pyrimidine-thiol structure and exhibit similar biological activities.
Uniqueness
This compound is unique due to its combination of the pyrimidine ring and the thioester functional group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-3-20-14(18)10-21-15-16-9-8-13(17-15)11-4-6-12(19-2)7-5-11/h4-9H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKIZFITFCUNET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=CC(=N1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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